
3-Bromo-2-fluoro-5-nitrobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-nitrobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Reduction: The reduction of the nitro group to an amine, followed by further functionalization to introduce the alcohol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-5-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3-Bromo-2-fluoro-5-nitrobenzaldehyde.
Reduction: Formation of 3-Bromo-2-fluoro-5-aminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-5-nitrobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.
3-Bromo-5-nitrobenzyl alcohol: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluoro-3-nitrobenzyl alcohol: Similar structure but with different substitution pattern.
Uniqueness
3-Bromo-2-fluoro-5-nitrobenzyl alcohol is unique due to the specific combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
(3-bromo-2-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2 |
Clave InChI |
RCZLXZRGIMIRDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


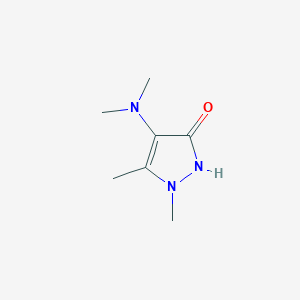
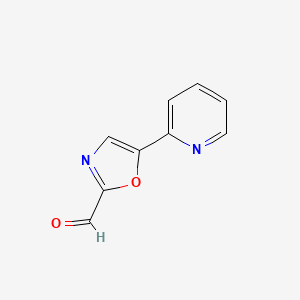
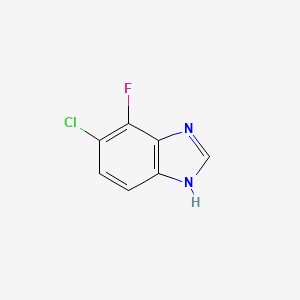
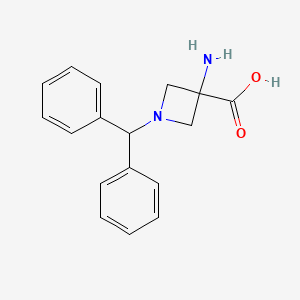
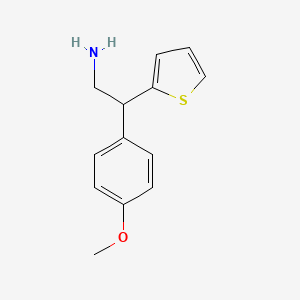
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)

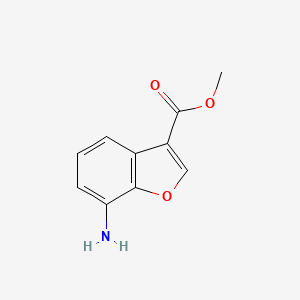
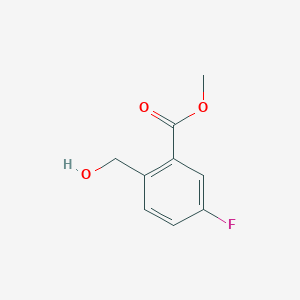
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

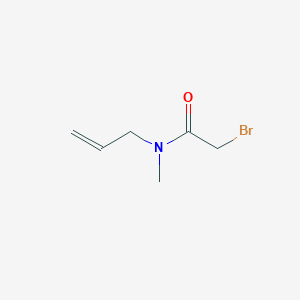

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
